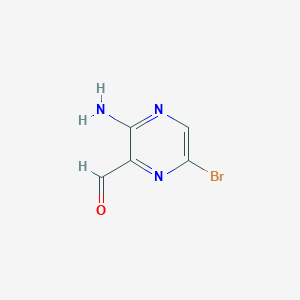

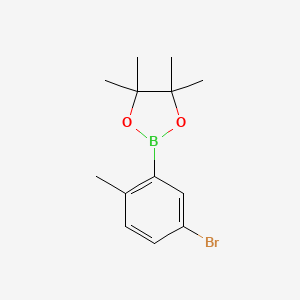

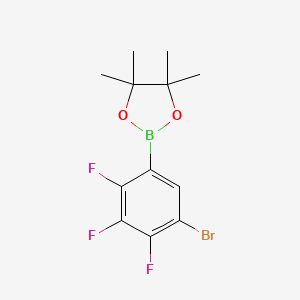

![molecular formula C8H12O6 B1528979 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 35522-89-5](/img/structure/B1528979.png)

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Overview

Description

“(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12O6 and a molecular weight of 204.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES notation: OC@H=O)O1)C@H[C@@H]1OC2©C . This notation provides a way to represent the structure of the compound in a textual format.Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.18 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Scientific Research Applications

Synthetic Routes and Chemical Transformations

Chemical Synthesis and Applications in Peptidomimetics An efficient synthesis route towards a new branched tetrahydrofurane δ-sugar amino acid was developed from a pyrolysis product of cellulose, showcasing its potential use in accessing new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring. This highlights its application in the design of biomimetic materials and drugs (Defant et al., 2011).

Polyether Carboxylic Acids for Ion Transport Studies have utilized derivatives of the mentioned compound for the synthesis of polyether carboxylic acids, employed as carriers for alkali metal ion transport through liquid membranes. This research underscores its significance in the development of novel materials for ion transport and separation technologies (Yamaguchi et al., 1988).

Catalytic Conversion to Value-added Derivatives The catalytic conversion of related compounds to various important chemicals and fuels has been explored, emphasizing the versatility of these structures in creating value-added derivatives from biomass, which is crucial for sustainable chemical synthesis (Kong et al., 2018).

Novel Polyhydroxylated Compounds for Peptide Synthesis

- Synthesis of Cyclopentylamines and Peptides A novel synthesis pathway for enantiopure cyclopentylamines from nitrohexofuranoses showcases the compound's utility in synthesizing new polyhydroxylated amino acids for peptide construction. This indicates its role in advancing peptide chemistry and the creation of novel biomolecules (Fernandez et al., 2010).

Biomass Conversion and Polymer Synthesis

- Biomass Conversion to Furan Derivatives The conversion of plant biomass to furan derivatives for sustainable access to new generations of polymers and fuels underlines the importance of these compounds in the development of bio-based chemicals, offering an alternative to fossil-fuel-derived materials (Chernyshev et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQLEMAYGCQRAW-CXXDYQFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

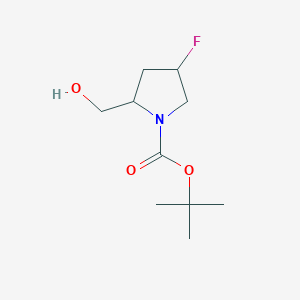

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)

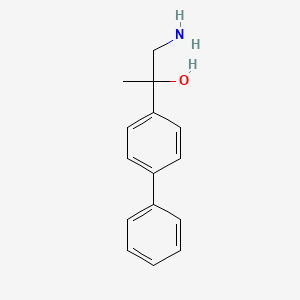

![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)